molecular formula C2H6NiO3 B148083 Nickel acetate tetrahydrate CAS No. 6018-89-9

Nickel acetate tetrahydrate

Cat. No. B148083
CAS RN: 6018-89-9
M. Wt: 136.76 g/mol
InChI Key: GRNFHGJTPWYDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nickel acetate tetrahydrate is an inorganic compound composed of four molecules of water and one molecule of nickel acetate. It is a white solid that is soluble in water and alcohol and is used in a variety of applications, including industrial processes and laboratory experiments.

Scientific Research Applications

Microwave-Assisted Synthesis and Magnetic Study

Nickel acetate tetrahydrate is used in the synthesis of nanosized Ni/NiO materials, showing ferromagnetic behavior. These materials have potential applications in magnetic devices and materials science (Parada & Morán, 2006).

Catalytic Activation in Michael Addition Reactions

It acts as a catalyst in Michael addition reactions, especially in alcohol media, enabling enantioselective reactions for synthesizing enol lactones (Ono et al., 2008).

Electrochromic Applications

This compound is used in the preparation of nickel oxide sol-gel films for large-area electrochromic applications, such as smart windows (Garcia-Miquel et al., 2003).

Thermal Decomposition for Nanoparticle Synthesis

Its thermal decomposition is studied for synthesizing metal nanoparticles suitable for catalytic purposes (Jesús et al., 2005).

Study of Nickel Oxide Morphology

This compound is a precursor for creating NiO with specific morphologies, influencing their properties in applications like catalysis and material science (Estelle et al., 2003).

Fabrication of Nanocomposites

It's used for the wet-chemical production of nickel/nickel nitride nanocomposites, which are promising for catalysis (Gage et al., 2016).

Adsorptive Removal of Dyes

This compound-derived NiO nanoparticles are used for removing dyes like crystal violet from aqueous solutions, indicating its potential in environmental cleanup (Bani-Fwaz et al., 2019).

Ferromagnetic Properties

It is used in the synthesis of a novel large Ni-azido circle with tridentate Schiff base co-ligands, exhibiting ferromagnetic properties (Sun et al., 2010).

Electrochromic Properties of NiO Films

This compound is a key material in the preparation of nickel oxide thin films, which are studied for their electrochromic properties, important in smart glass and display technologies (Sawaby et al., 2010).

Non-Isothermal Dehydration Studies

Its non-isothermal decomposition in air is studied to understand the kinetics and mechanism, important for material synthesis processes (Hong et al., 2006).

Solventothermal Synthesis of Nickel Complexes

It is used in solventothermal reactions to produce nickel complexes with novel alkoxy-substituted phthalocyanine ligands, relevant in materials chemistry (Molek et al., 2001).

Antibacterial Activity of Nickel(II) Nanorod Complex

A study shows that nickel(II) acetate tetrahydrate can be used to synthesize nickel(II) nanorod complexes with significant antibacterial activities (Yang et al., 2013).

Mechanism of Action

Target of Action

Nickel acetate tetrahydrate primarily targets organic substrates, where it acts as a catalyst in various organic reactions . It facilitates the formation of carbon-carbon and carbon-heteroatom bonds .

Mode of Action

The compound functions by coordinating with organic substrates and activating them for subsequent reactions . This leads to the formation of desired products . The green tetrahydrate has been shown by X-ray crystallography to adopt an octahedral structure, the central nickel center being coordinated by four water molecules and two acetate ligands .

Biochemical Pathways

This compound is involved in the synthesis of metalloprophyrazines . These are active components of membranes of anion-selective electrodes . The compound can be prepared by treating nickel or nickel(II) carbonate with acetic acid .

Pharmacokinetics

It is known that the compound is easily soluble in cold and hot water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The result of this compound’s action is the formation of desired products in various organic reactions . For example, it is used in the preparation of polynuclear-nickel polyoxotungstate cluster compounds, which are used in designing molecular magnets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it could be more active and stable in aqueous environments . Additionally, it is used for electroplating, indicating that it can function effectively in industrial settings .

Biochemical Analysis

Biochemical Properties

Nickel acetate tetrahydrate plays a role in various biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules . The central nickel center of the compound is coordinated by four water molecules and two acetate ligands .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It is known to bind with biomolecules and can potentially influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to decompose when heated

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. It has been found that the median lethal dose (LD50) is 350 mg/kg for rats and 410 mg/kg for mice

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can potentially affect metabolic flux or metabolite levels

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Nickel acetate tetrahydrate involves the reaction of nickel oxide with acetic acid in the presence of water.", "Starting Materials": ["Nickel oxide", "Acetic acid", "Water"], "Reaction": [ "Add nickel oxide to a round-bottom flask", "Add acetic acid and water to the flask", "Heat the mixture under reflux for several hours", "Filter the resulting solution to remove any insoluble impurities", "Allow the solution to cool and crystallize", "Collect the crystals by filtration and wash with cold water", "Dry the crystals in a desiccator to obtain Nickel acetate tetrahydrate" ] }

CAS RN

6018-89-9

Molecular Formula

C2H6NiO3

Molecular Weight

136.76 g/mol

IUPAC Name

acetic acid;nickel;hydrate

InChI

InChI=1S/C2H4O2.Ni.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2

InChI Key

GRNFHGJTPWYDPE-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ni+2]

Canonical SMILES

CC(=O)O.O.[Ni]

Other CAS RN

6018-89-9

Pictograms

Irritant; Health Hazard

synonyms

(CH3COO)2Ni.4H2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The nickel hydroxide (line 144) is transferred to the nickel re-slurry tank 147 where water (line 145) and 100 wt % acetic acid (146) are added to produce the final product, nickel acetate tetrahydrate (line 148). The reaction is shown below 2H2O+Ni(OH)2+2CH3COOH→Ni(CH3COO)2.4H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
final product
Name
nickel acetate tetrahydrate

Synthesis routes and methods II

Procedure details

The nickel hydroxide (line 50) is transferred to the nickel acetate production system tank (n) where it is dissolved in acetic acid (line 49, 1:1 ratio to dry nickel solids) and 100% wt acetic acid (line 51) are added to produce the final product nickel acetate tetrahydrate (line 52). The reaction is shown below: 2H2O+Ni(OH)2+2CH3COOH→Ni(CH3COO)2.4H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( n )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
final product
Name
nickel acetate tetrahydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel acetate tetrahydrate
Reactant of Route 2
Nickel acetate tetrahydrate
Reactant of Route 3
Nickel acetate tetrahydrate
Reactant of Route 4
Nickel acetate tetrahydrate
Reactant of Route 5
Nickel acetate tetrahydrate
Reactant of Route 6
Nickel acetate tetrahydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.